5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKSLJNKWGNLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with a similar structure, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are known to be used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.
Result of Action
Given its potential use in the suzuki-miyaura coupling reaction, it may play a role in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base. The reaction is also often performed in an aqueous solution. Therefore, these conditions might influence the compound’s action.
Biological Activity
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine (CAS No. 1400994-91-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in drug development.
The molecular formula of the compound is with a molecular weight of 278.54 g/mol. It features a pyrrolo[2,3-b]pyridine core structure which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆BClN₂O₂ |
| Molecular Weight | 278.54 g/mol |
| CAS Number | 1400994-91-3 |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that compounds similar to this compound may interact with specific biological pathways. For instance:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit enzymes such as DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is involved in various cellular processes including cell cycle regulation and neuronal development. The compound exhibited nanomolar-level inhibitory activity against DYRK1A in enzymatic assays .
- Anti-inflammatory and Antioxidant Properties : The compound has demonstrated significant anti-inflammatory effects in vitro. In studies involving BV2 microglial cells, it reduced pro-inflammatory responses induced by lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent .
Pharmacological Applications
The compound serves as a versatile building block in the synthesis of pharmaceuticals targeting various diseases. Its applications include:
- Pharmaceutical Development : It is employed in the synthesis of new drug candidates aimed at specific biological targets. The structural characteristics of the compound allow for modifications that can enhance its efficacy and selectivity .
- Material Science : Beyond pharmaceuticals, it has applications in creating advanced materials with improved properties such as durability and environmental resistance .
Case Studies
- DYRK1A Inhibition Study : A study conducted using a series of pyrrolo[2,3-b]pyridine derivatives found that certain modifications led to enhanced inhibitory effects on DYRK1A. The study utilized classical docking studies followed by experimental validation to confirm the efficacy of these compounds .
- Anti-inflammatory Effects : In a controlled experiment assessing the anti-inflammatory properties of related compounds on microglial cells, it was observed that treatment with these compounds resulted in a significant decrease in inflammatory cytokine production compared to controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
5-Bromo-3-Bpin-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₁₃H₁₆BBrN₂O₂
- Molecular Weight : 323.00 g/mol
- Key Differences : Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) enhance reactivity in cross-coupling reactions. However, chlorine’s electronegativity may improve selectivity in target binding .
5-Fluoro-3-Bpin-pyrrolo[2,3-b]pyridine
Functionalized Derivatives
5-Chloro-6-Iodo-4-Bpin-1-(Triisopropylsilyl)-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₂₂H₃₅BClIN₂O₂Si
- Molecular Weight : 560.78 g/mol
- Key Differences : The iodine at position 6 offers a secondary site for cross-coupling, while the triisopropylsilyl (TIPS) group protects the NH, improving stability and solubility in organic solvents .
3-Ethyl-5-Bpin-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₁₅H₂₁BN₂O₂
- Molecular Weight : 272.15 g/mol
Nitro- and Amino-Substituted Derivatives
3-Nitro-5-Aryl-pyrrolo[2,3-b]pyridines
- Example : 5-(4-Trifluoromethylphenyl)-3-nitro-pyrrolo[2,3-b]pyridine
- Key Differences : Nitro groups are electron-withdrawing, reducing ring electron density and directing further functionalization (e.g., reduction to amines for acylations) .
3-Amino-5-Aryl-pyrrolo[2,3-b]pyridines
- Example : N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide
- Key Differences: Amino groups enable hydrogen bonding in biological targets, as seen in kinase inhibitors. However, they are prone to oxidation, necessitating protective strategies .
Suzuki-Miyaura Cross-Coupling
The target compound and its analogs are synthesized via palladium-catalyzed coupling of boronic esters with halogenated precursors. For example:
Functional Group Interconversion
Kinase Inhibitors
Data Tables
Table 1. Structural and Physicochemical Comparison
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a two-step approach:
- Halogenation or functionalization of the pyrrolo[2,3-b]pyridine core to introduce the chloro substituent at the 5-position.
- Borylation at the 3-position to attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, typically via transition metal-catalyzed methods.
Detailed Synthetic Procedures
Halogenation (Chlorination)
- The 5-position of the pyrrolo[2,3-b]pyridine ring is selectively chlorinated using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled temperature conditions (0 °C to room temperature) in organic solvents like chloroform or tetrahydrofuran (THF).
- Reaction times vary from 10 minutes to 60 minutes depending on reagent and scale.
Installation of the Boronate Ester (Borylation)
- The key step involves palladium-catalyzed borylation of the 3-position, often starting from a 3-bromo-5-chloro-pyrrolo[2,3-b]pyridine intermediate.
- Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) are employed in conjunction with bis(pinacolato)diboron (B2pin2) as the boron source.
- The reaction typically proceeds in a mixed solvent system such as dioxane/water (approx. 2.5:1 ratio) under an inert nitrogen atmosphere.
- Base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
- Heating at around 80 °C for several hours yields the desired boronate ester.
Workup and Purification
- After completion, the reaction mixture is cooled and acidified with hydrochloric acid (6N HCl).
- The product is extracted into organic solvents such as ethyl acetate.
- The organic layers are washed with brine, dried over sodium sulfate, and concentrated.
- Purification is achieved by recrystallization or chromatography to obtain high purity (95-97%) compound.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Halogenation | N-chlorosuccinimide (NCS) or Chlorine source | CHCl3 or THF | 0 °C to RT | 10-60 min | Selective chlorination at C-5 |
| Borylation | Pd(dppf)Cl2 catalyst, B2pin2, K2CO3 (base) | Dioxane/water (2.5:1) | 80 °C | Several hours | Inert atmosphere (N2) required |
| Workup & Purification | Acidification (6N HCl), extraction with ethyl acetate | Ethyl acetate, brine | RT | - | Drying, concentration, recrystallization |
Research Findings and Optimization Notes
- The use of lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C to -40 °C) has been reported for intermediate functionalization steps, such as tosylation or lithiation, which can precede or follow halogenation to improve regioselectivity or yield.
- The choice of palladium catalyst and ligand is critical to achieve high coupling efficiency and minimize side reactions.
- Reaction scale-up involves optimization of stirring, temperature control, and reagent addition rates to maintain yield and purity, often employing automated reactors in industrial settings.
- The compound’s stability during synthesis is sensitive to moisture and air; hence, inert atmosphere techniques are standard.
- Purity assessment is typically done by LC-MS and NMR, confirming the molecular ion at m/e 365.1 [M+H]+ for related derivatives.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves Miyaura borylation of halogenated pyrrolopyridine precursors. Key steps include:
- Halogenation : Introducing chlorine at the 5-position via electrophilic substitution or Pd-catalyzed cross-coupling .
- Borylation : Reacting the halogenated intermediate with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like dioxane or THF .
- Protection/Deprotection : Tosyl (Ts) or methyl groups may be used to protect reactive NH sites during synthesis .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation | NCS (N-chlorosuccinimide), DMF, 50°C | 85% | |
| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | 72% |
Q. How is the structure characterized spectroscopically?
- ¹H/¹³C NMR : Aromatic protons (δ 8.5–9.5 ppm) and boron-bound carbons (δ 80–85 ppm) confirm regiochemistry .
- X-ray Crystallography : SHELX software refines crystal structures to validate the dioxaborolane and chloropyrrolopyridine moieties .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₆BClN₂O₂: 296.08) .
Q. What are its primary research applications?
- Medicinal Chemistry : Serves as a boronate ester intermediate in Suzuki-Miyaura couplings for drug candidate synthesis (e.g., kinase inhibitors) .
- Material Science : Used in organic electronics due to its conjugated π-system and boron-mediated charge transport .
Q. What safety precautions are recommended?
- Handling : Use anhydrous conditions (glovebox) to prevent protodeboronation .
- Storage : 2–8°C in sealed containers under inert gas .
- Waste Disposal : Neutralize boron-containing by-products with aqueous NaOH .
Advanced Research Questions
Q. How to optimize Suzuki-Miyaura coupling for this boronate ester?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol (3:1) enhances cross-coupling efficiency .
- Base : K₂CO₃ or Cs₂CO₃ in biphasic systems (dioxane/H₂O) minimizes side reactions .
- Temperature : 80–105°C for 12–24 hours achieves >90% conversion .
Data Contradiction : Lower yields (<50%) occur with electron-deficient aryl halides; adding 10 mol% PPh₃ improves catalytic turnover .
Q. How to mitigate competing side reactions during halogenation?
- Solvent Control : Use DMF for selective chlorination at the 5-position; avoid polar aprotic solvents that promote dihalogenation .
- Temperature Modulation : Gradual heating (0°C → rt) reduces radical-mediated by-products .
Q. How to resolve NMR contradictions for regioisomeric by-products?
Q. What methods stabilize the compound against protodeboronation?
Q. How to design analogs for SAR studies?
- Core Modifications : Introduce substituents (e.g., methyl, fluoro) at the 2-position via nucleophilic substitution .
- Boron Replacement : Compare with trifluoroborate analogs to assess boronate ester stability .
Q. Example SAR Table :
| Analog | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Fluoro | F at C5 | 12 nM (Kinase X) | |
| 2-Methyl | CH₃ at C2 | 45 nM (Kinase Y) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
